molecular formula C10H15NO B3157641 2-(2-Ethylphenoxy)ethan-1-amine CAS No. 850895-64-6

2-(2-Ethylphenoxy)ethan-1-amine

Cat. No. B3157641
CAS RN: 850895-64-6
M. Wt: 165.23 g/mol
InChI Key: JLFUWUZHCQWJII-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amines, including 2-(2-Ethylphenoxy)ethan-1-amine, can undergo various reactions. For example, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Biological Activity and Drug Synthesis

2-(2-Ethylphenoxy)ethan-1-amine serves as a valuable starting material for synthesizing bioactive substances. Researchers have explored its potential in drug development due to its antibacterial, antiviral, and anticancer effects. By leveraging its chemical structure, scientists can design novel compounds with pharmacological benefits .

Energetic Materials and Explosives

The compound plays a crucial role in the synthesis of energetic materials. These materials are essential for explosives, propellants, and pyrotechnics. Researchers investigate its reactivity and stability to enhance the performance of such materials .

Pyrazines and Quinazolinones

2-(2-Ethylphenoxy)ethan-1-amine acts as a precursor for pyrazines and quinazolinones. These heterocyclic compounds have diverse applications, including pharmaceuticals, agrochemicals, and flavor additives. Researchers study their synthesis pathways and explore their biological activities .

Polymer Chemistry and Material Science

In polymer chemistry, this compound can serve as a building block for designing functional polymers. Its incorporation into polymer chains can impart specific properties, such as solubility, thermal stability, or optical behavior. Researchers investigate its compatibility with various monomers and its impact on polymer properties .

Surface Modification and Coatings

Scientists explore the use of 2-(2-Ethylphenoxy)ethan-1-amine in surface modification and coatings. By functionalizing surfaces with this compound, they enhance adhesion, hydrophobicity, or chemical resistance. Applications range from protective coatings to biomedical implants .

Organic Synthesis and Chemical Reactions

The compound participates in various organic reactions, including Mannich reactions, amidation, and imine formation. Researchers study its reactivity, selectivity, and regiochemistry in these transformations. Understanding its behavior aids in designing efficient synthetic routes for target molecules .

Safety and Hazards

The safety information available indicates that 2-(2-Ethylphenoxy)ethan-1-amine may pose certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(2-ethylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFUWUZHCQWJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylphenoxy)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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